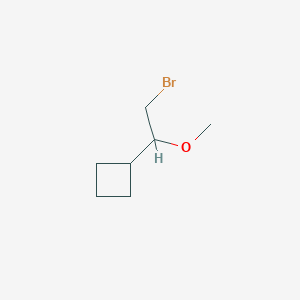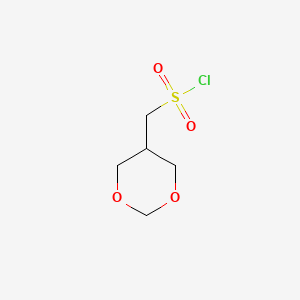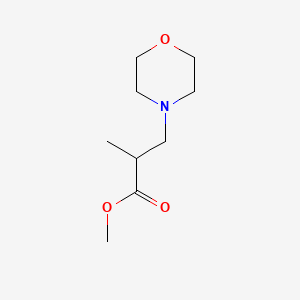
Methyl alpha-methyl-4-morpholinepropionate
Vue d'ensemble
Description
“Methyl alpha-methyl-4-morpholinepropionate” is a chemical compound . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The CAS Number is 25027-56-9 . The Linear Formula is C9H18ClNO3 .
Molecular Structure Analysis
The molecular structure of “Methyl alpha-methyl-4-morpholinepropionate” is represented by the linear formula C9H18ClNO3 . The molecular weight is 223.702 .Physical And Chemical Properties Analysis
“Methyl alpha-methyl-4-morpholinepropionate” has a molecular weight of 223.702 . Another compound, “Methyl 4-morpholinepropionate”, has a boiling point of 82 °C/2 mmHg (lit.) and a density of 1.068 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Radioligand for Imaging : Methyl alpha-methyl-4-morpholinepropionate analogues have been used in positron emission tomography (PET) imaging studies. For instance, 2-[alpha-(2-methoxyphenoxy)benzyl]morpholine (MRB) has been radiolabeled for investigating the norepinephrine transporter (NET) system in the brain using PET (Lin & Ding, 2004).
Reactivity Studies : Studies have examined the reactivity of compounds similar to Methyl alpha-methyl-4-morpholinepropionate. For example, the reaction of methyl beta-methylthio-alpha-nitrocinnamate with morpholine was investigated to understand the kinetics and formation of intermediates in such reactions (Bernasconi, Brown, Eventova & Rappoport, 2007).
Synthesis of Antifungal Agents : Morpholine derivatives, including those related to Methyl alpha-methyl-4-morpholinepropionate, have been synthesized and assessed for their antifungal activities. Such compounds have shown effectiveness against various pathogenic fungi (Chattapadhyay & Dureja, 2006).
Inhibitors of Tumor Necrosis Factor : Morpholine derivatives have been synthesized as inhibitors of tumor necrosis factor alpha and nitric oxide, highlighting their potential in medicinal chemistry (Lei, Wang, Xiong & Lan, 2017).
Preparation of HIV-1 Inhibitors : Beta-amino alcohol derivatives of morpholine have been developed for synthesizing HIV-1 non-nucleoside reverse transcriptase inhibitors (Kauffman, Harris, Dorow, Stone, Parsons, Pesti, Magnus, Fortunak, Confalone & Nugent, 2000).
Development of Antifungal Veterinary Drugs : Morpholine derivatives are being studied for their antimicrobial and antifungal activities, with applications in veterinary medicine (Bushuieva, Petrova, Kyrychko & Parchenko, 2022).
Norepinephrine Transporter Studies : Morpholine derivatives have been used in the study of the norepinephrine transporter, which is crucial for understanding various neurological processes (Schou, Halldin, Sóvágó, Pike, Gulyás, Mozley, Johnson, Hall, Innis & Farde, 2003).
Synthesis of Muscarinic Agonists : Morpholine derivatives have also been synthesized for creating potent muscarinic agonists, with applications in neuropharmacology (Kumar, Majo, Mann & Kumar, 2004).
Safety And Hazards
When handling “Methyl alpha-methyl-4-morpholinepropionate”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
methyl 2-methyl-3-morpholin-4-ylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-8(9(11)12-2)7-10-3-5-13-6-4-10/h8H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDDIHUWJWGQDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50893282 | |
| Record name | Methyl 2-morpholinomethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50893282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl alpha-methyl-4-morpholinepropionate | |
CAS RN |
20120-26-7 | |
| Record name | Methyl α-methyl-4-morpholinepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20120-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Morpholinepropanoic acid, alpha-methyl-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020120267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Morpholinepropanoic acid, .alpha.-methyl-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl 2-morpholinomethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50893282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl α-methyl-4-morpholinepropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.556 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one](/img/structure/B3049219.png)
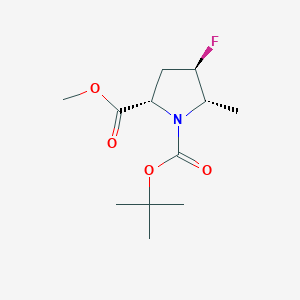

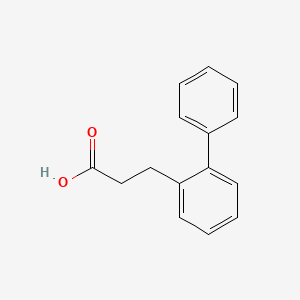
![9,10-Anthracenedione, 1,4-bis[(2-aminoethyl)amino]-](/img/structure/B3049223.png)

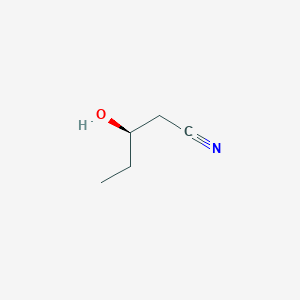
![Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide](/img/structure/B3049226.png)
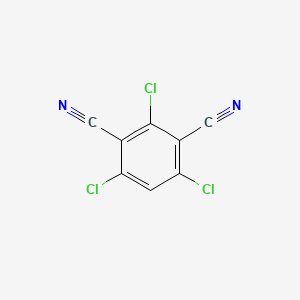
![Phenol, 4-[(dimethylamino)methyl]-2-methoxy-](/img/structure/B3049228.png)
